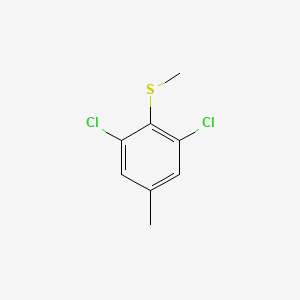

2,6-Dichloro-4-methylthioanisole

Descripción

Chemical Identity:

2,6-Dichloro-4-methylthioanisole (CAS: 1804896-96-5) is a chlorinated aromatic compound with the IUPAC name 1,3-dichloro-5-methyl-2-methylsulfanylbenzene. Its molecular structure features chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a methylthio (-SMe) group at the 1-position. The compound’s SMILE string is Cc1cc(Cl)c(c(Cl)c1)SC .

Applications:

Primarily used as a pharmaceutical intermediate, it is integral to medicinal chemistry, pesticide synthesis, and dye manufacturing. SynHet, a leading manufacturer, supplies it at >99% purity (pharmaceutical grade) with analytical validation via HPLC, GC-MS, NMR, and FTIR .

Synthesis and Quality Control:

Produced under ISO 9001 standards, its synthesis involves selective chlorination and thioether formation. Rigorous quality assurance includes LCMS/GCMS analysis and elemental CHNS testing. Storage and transport conditions are standardized to ensure stability .

Propiedades

IUPAC Name |

1,3-dichloro-5-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYLCBUXGZIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,6-Dichloro-4-methylthioanisole typically involves the chlorination of 4-methylthioanisole. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2,6-Dichloro-4-methylthioanisole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the methylthio group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines can produce corresponding aniline derivatives.

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-methylthioanisole has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-methylthioanisole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

4-Amino-2,6-dichlorophenol (NIST Data)

Key differences include:

- Functional Groups: The phenolic -OH group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, contrasting with the lipophilic methylthio group in 2,6-Dichloro-4-methylthioanisole. The amino group (-NH₂) enhances nucleophilicity, enabling participation in coupling reactions, unlike the electron-withdrawing methylthio group.

- Applications: No specific applications are listed for 4-Amino-2,6-dichlorophenol in the NIST dataset, but phenolic derivatives are commonly used in polymer synthesis or as antioxidants .

Positional Isomers (e.g., 2,4-Dichloro-6-methylthioanisole)

- Substituent Arrangement: Chlorine atoms at the 2- and 4-positions (vs.

- Reactivity :

- Meta-chlorine substitution (as in this compound) may enhance stability toward electrophilic substitution compared to ortho/para isomers.

2,6-Dichloroanisole

- Functional Group Variation :

- Lacks the methylthio group, resulting in lower molecular weight (MW: 191.0 g/mol vs. 237.1 g/mol for this compound).

- The absence of sulfur reduces lipophilicity (logP ~2.8 vs. ~3.5 for the methylthio analog), impacting bioavailability in pharmaceutical contexts.

Data Table: Comparative Overview

Critical Analysis of Substituent Effects

- Lipophilicity :

The methylthio group in this compound increases logP compared to methoxy or hydroxyl analogs, enhancing membrane permeability in drug design . - Electrochemical Stability :

Chlorine atoms at symmetric positions (2,6-) may improve thermal stability, whereas asymmetric isomers (e.g., 2,4-dichloro) could exhibit lower melting points. - Spectroscopic Differentiation: The methylthio group in this compound generates distinct NMR shifts (δ ~2.5 ppm for -SMe) and FTIR peaks (C-S stretch ~700 cm⁻¹), absent in phenol or anisole analogs .

Actividad Biológica

2,6-Dichloro-4-methylthioanisole (DCMTA) is a compound that has garnered attention in various scientific fields due to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.

DCMTA is a derivative of thioanisole, characterized by the presence of two chlorine atoms and a methylthio group attached to an aromatic ring. Its chemical formula is C₉H₈Cl₂OS, with a molecular weight of approximately 237.12 g/mol. The compound is typically synthesized through reactions involving chlorination and methylation of thioanisole derivatives.

Antimicrobial Properties

Research indicates that DCMTA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that DCMTA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the bacterial species tested.

Table 1: Antimicrobial Activity of DCMTA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

DCMTA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that DCMTA induces apoptosis in various cancer cells, including breast and lung cancer cell lines. The compound's IC50 values ranged from 10 to 50 µM, indicating its potential as an anticancer agent .

Figure 1: Cytotoxicity of DCMTA on Cancer Cell Lines

Cytotoxicity Graph

The biological activity of DCMTA is primarily attributed to its ability to intercalate into DNA, disrupting the normal replication process. This intercalation leads to the inhibition of topoisomerases, enzymes critical for DNA unwinding during replication. The resultant DNA damage triggers cellular stress responses, culminating in apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DCMTA was tested against a panel of bacteria isolated from clinical infections. The study highlighted its effectiveness in reducing bacterial load in vitro and suggested potential applications in developing new antimicrobial agents for treating resistant infections.

Case Study 2: Cancer Cell Apoptosis

A recent study investigated the effects of DCMTA on human breast cancer cells (MCF-7). The results indicated that treatment with DCMTA resulted in significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays. These findings support the potential use of DCMTA in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.